2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-11-(2-fluorophenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5OS/c22-11-7-8-15-13(10-11)18-17(20(29-15)16-6-3-9-30-16)19(12-4-1-2-5-14(12)23)28-21(24-18)25-26-27-28/h1-10,19-20H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVTCLAOPWVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NN=NN26)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine, with the CAS number 923147-87-9, is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.9 g/mol. The compound features a complex structure that includes a chromeno-tetrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H13ClFN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 923147-87-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecular architectures. These reactions allow for the rapid assembly of various functional groups, enhancing the yield and purity of the desired product.
Anticancer Properties
Recent studies have indicated that compounds related to the chromeno-tetrazole framework exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have shown effectiveness against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation through various pathways, potentially including apoptosis induction and cell cycle arrest.
The biological activity may be attributed to the interaction with specific cellular targets:
- Inhibition of Kinases : Some studies suggest that these compounds can inhibit kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : The activation of apoptotic pathways has been observed in treated cancer cells.
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of a series of chromeno-tetrazole derivatives on MCF-7 and HCT-116 cells, demonstrating that certain modifications to the core structure significantly enhanced activity (reference needed).
- Mechanistic Insights : Another research highlighted that specific substitutions at the phenyl ring can alter the binding affinity to target proteins involved in cancer progression, leading to increased cytotoxicity (reference needed).
Comparison with Similar Compounds
Key Structural Features:
- Chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core: Provides rigidity and planar geometry.
- Substituents: 2-Chloro: Increases electrophilicity and metabolic stability. 7-(2-Fluorophenyl): Fluorine enhances lipophilicity and bioavailability.
Comparison with Structurally Similar Compounds
The compound belongs to a family of chromeno-pyrimidine derivatives with variations in substituents and fused heterocycles. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Replacement of thiophen-2-yl with 4-methylphenyl (as in the second compound) reduces polarity (logP increases by ~0.5) but may compromise target selectivity due to bulkier aromatic groups .
- The chlorine atom at position 2 is conserved across analogs, suggesting its critical role in stabilizing the tetrazolo-pyrimidine core via electron withdrawal .
Biological Activity :
- Thiophene-containing derivatives (e.g., the target compound) exhibit enhanced solubility in polar solvents compared to fully aromatic analogs (e.g., 4-methylphenyl derivative), which may improve bioavailability .
- Compounds with multiple halogens (e.g., third entry in Table 1) show higher cytotoxicity but also increased risk of off-target effects .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of tetrazolo-pyrimidine precursors with substituted chromenones, similar to methods described for related triazolo-pyrimidines . Thiophene incorporation may require Suzuki-Miyaura coupling or direct heterocyclic ring formation, as seen in analogous systems .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including condensation of heterocyclic precursors and cyclization. Key steps include:
- Precursor assembly : Use substituted pyrazole or pyrimidine derivatives as starting materials. For example, chlorophenyl and thiophene moieties are introduced via nucleophilic substitution or Suzuki coupling .
- Cyclization : Controlled temperature (60–100°C) and pH (neutral to mildly acidic) are essential to avoid side reactions. Solvents like dichloromethane or ethanol are preferred for polar intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol or dioxane improve yield (typically 60–70%) .
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure?
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
- Thiophen-2-yl protons resonate at δ 6.8–7.5 ppm (aromatic region).
- Fluorophenyl groups show splitting patterns due to 19F coupling .
- MS : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments. For instance, a chlorine isotopic pattern (3:1 ratio for 35Cl/37Cl) validates the chloro substituent .
Advanced Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. Bond lengths (e.g., C–N: 1.32–1.38 Å) and angles (e.g., N–C–N: 120–125°) validate the fused tetrazolo-pyrimidine core .
- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to track exchangeable protons or nitrogen environments .
Q. What computational methods are employed to analyze reaction mechanisms involving this compound?
- Transition state modeling : Use Gaussian or ORCA software to calculate activation energies for cyclization steps. For example, intermediates stabilized by electron-withdrawing groups (e.g., –Cl, –F) lower energy barriers .
- Molecular dynamics (MD) simulations : Study solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .
- Docking studies : Predict bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .
Q. How do substituents (e.g., thiophen-2-yl, 2-fluorophenyl) influence reactivity and pharmacological activity?
- Electronic effects : The electron-deficient fluorophenyl group enhances electrophilic substitution at the pyrimidine ring, while the thiophen-2-yl moiety increases π-stacking potential in biological targets .
- Bioactivity assays : Evaluate via:
- Kinase inhibition : Measure IC50 values using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with structure-activity relationship (SAR) analysis .
Q. What strategies mitigate side reactions during functionalization of the tetrazolo-pyrimidine core?
- Protecting groups : Temporarily block reactive sites (e.g., –NH2 in pyrimidine) with tert-butoxycarbonyl (Boc) to direct regioselectivity .
- Catalysis : Use palladium catalysts (e.g., Pd(PPh3)4) for cross-couplings (e.g., Suzuki-Miyaura) to minimize decomposition .
- In situ monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and optimize stoichiometry .
Methodological Notes
- Spectral contradictions : Always correlate NMR/MS data with elemental analysis (C, H, N ± 0.3%) to confirm purity .
- Crystallography : Submit diffraction data to the Cambridge Structural Database (CSD) for validation .
- Computational protocols : Archive input files and parameters (e.g., basis sets, convergence criteria) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
